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Compound Profile: Prinaberel (ERB-041)

Prinaberel is a well-characterized selective estrogen receptor beta (ER[P) agonist. The table below

summarizes its key quantitative data.

Property Value Notes

ICs0 (Human ERp) 5.4nM Half-maximal inhibitory concentration [1]
ICso (Rat ERB) 3.1 nM Half-maximal inhibitory concentration [1]
ICs0 (Mouse ERp) 3.7nM Half-maximal inhibitory concentration [1]
Selectivity (ERPB vs. ER0) >200-fold ICso for human ERa is 1200 nM [1]

In Vitro Solubility (DMSO)

Molecular Weight

CAS Number

Reported Biological Effects:

> 40 mg/mL (147.47 mM)

271.24 g/mol

524684-52-4

Hygroscopic; use newly opened DMSO [1]

[1]

[1]

¢ In Vitro: Treatment with Prinaberel induces cell differentiation, cell cycle arrest, and reduces colony
formation in human squamous cell carcinoma (SCC) cells. It also reduces the expression of pro-
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inflammatory proteins (p-NFkBp65, INOS, COX-2) and diminishes phosphorylated-PI3K and -AKT in
A431 cells [1].

¢ In Vivo: Topical application (2 mg/mouse) prior to UVB irradiation suppresses the development of
squamous cell carcinoma in SKH-1 hairless mice. It also reduces proliferation and angiogenesis while
inducing apoptosis in tumors [1].

Strategies for Tissue-Specific Delivery

While direct methods for Prinaberel are not established, the following advanced platforms from nucleic acid

delivery can inspire adaptation for small molecules.

Selective Organ Targeting (SORT) Lipid Nanoparticles (LNPs)

The SORT methodology is a robust platform for achieving precise organ targeting. By incorporating a

supplemental "SORT molecule" into standard LNPs, tissue tropism can be systematically controlled [2].

Core SORT Formulation Components:

e Base LNP Components: lonizable amino lipid, phospholipid (e.g., DOPE), cholesterol, PEG-lipid [2].
¢ SORT Molecules: The chemical nature and molar percentage of the SORT molecule dictate the

target organ [2].

Experimentally Validated SORT Formulations for mRNA Delivery:

Target Organ  SORT Molecule Molar Percentage (%) lonizable Lipid Example
Lungs DOTAP (Cationic) 50% 4A3-SC8 or MC3 [2]
Spleen 18PA (Anionic) 10-30% 4A3-SC8 or MC3 [2]
Liver DODAP (lonizable Cationic) 20% 4A3-SC8 [2]

Protocol Outline: LNP Formulation via Pipette Mixing This is a common small-scale method suitable for

initial experimentation [2].
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e Prepare Lipid Stock: Dissolve all lipids (including the SORT molecule and Prinaberel, if
encapsulated) in ethanol.

e Prepare Aqueous Buffer: Use an acidic buffer (e.g., citrate, acetate, pH ~4.0) if the payload requires
it. For Prinaberel encapsulation, conditions must be optimized.

¢ Rapid Mixing: Rapidly mix the ethanol and aqueous phases by pipetting up and down for ~10-20
seconds. The total volume is typically between ~6/18 pL (ethanol/aqueous) and ~30/90 pL.

¢ Dialyze: Dialyze the formed LNPs against a large volume of PBS (pH 7.4) for at least 2 hours to
remove ethanol and stabilize the particles.

e Characterize: Measure particle size (diameter), polydispersity (PDI), and zeta potential using
dynamic light scattering.

Peptide-lonizable Lipid Nanoparticles

This emerging strategy involves designing ionizable lipids that incorporate peptide sequences. These
peptide-lipids can be engineered for organ-selective mRINA delivery to tissues like the lungs, liver, spleen,

thymus, and bone, offering another adaptable platform [3].

Critical Troubleshooting & FAQs

Q: My in vivo results with Prinaberel are inconsistent with in vitro data. What could be wrong? A: A
critical factor to check is species specificity. The receptor pharmacology of ER[P agonists can vary
significantly between species. A compound highly selective for human ER3 may have much lower selectivity
for the mouse ortholog, leading to unexpected effects in preclinical models [4]. Always consult species-

specific binding and functional data if available.

Q: How can I improve the solubility and stability of Prinaberel for in vivo administration? A: For
systemic (e.g., subcutaneous) administration in rodent studies, Prinaberel has been successfully dissolved in

DMSO and subsequently diluted in saline for injection [5]. A published vehicle recipe is:

e Stock Solvent: 100% DMSO.

e Working Vehicle: 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline [1].

e Preparation Note: First add DMSO stock to PEG300, then add Tween-80, and finally dilute with
saline. This protocol yields a clear solution at concentrations of at least 5 mg/mL [1].

Q: The LNP formulation I made has a low encapsulation efficiency for my drug. How can I improve

it? A: Encapsulation efficiency is highly dependent on the mixing method and kinetics.
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¢ Pipette Mixing: Easiest for small scales but can produce heterogeneous particles. Ensure rapid and

vigorous pipetting.
¢ Vortex Mixing: Offers better reproducibility for medium scales. Mix the ethanol stream with the

agueous phase under vigorous vortexing.
¢ Microfluidic Mixing: The gold standard for reproducible, scalable, and homogeneous LNP

production. If available, this is the preferred method [2].

Experimental Workflow & Signaling Pathway

The following diagram outlines a logical workflow for developing and testing a tissue-targeted formulation,

based on the SORT LNP methodology.

(Define Target Tissue)

Select SORT Molecule
(Permanently Cationic for Lungs,
Anionic for Spleen)

Formulate LNPs
(Pipette, Vortex, or Microfluidic Mixing)

Characterize Physicochemical Properties
(Size, PDI, Zeta Potential)

Evaluate In Vivo
(Biodistribution & Efficacy)

G\nalyze Data & Iterate)
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Click to download full resolution via product page

The diagram below summarizes the reported signaling pathway through which Prinaberel exerts its effects

in skin cancer models, based on the search results.
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Key Recommendations for Your Experiments

o Start with Validated Models: Before tackling delivery challenges, establish a robust baseline for
Prinaberel's activity in your specific disease model using standard administration routes.
e Focus on Formulation: The SORT LNP platform is highly modular. You can begin by formulating

Prinaberel within base LNPs without SORT molecules to assess encapsulation feasibility and
tolerability.
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e Prioritize Characterization: Rigorous measurement of particle size, charge (zeta potential), and
encapsulation efficiency is non-negotiable. These parameters are critical predictors of in vivo
performance and batch-to-batch consistency.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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